molecular formula C7H5BrO B1216830 Benzoyl bromide CAS No. 618-32-6

Benzoyl bromide

Cat. No.: B1216830
CAS No.: 618-32-6
M. Wt: 185.02 g/mol
InChI Key: AQIHMSVIAGNIDM-UHFFFAOYSA-N
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Description

Benzoyl bromide is an organic compound with the molecular formula C₇H₅BrO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various benzoyl derivatives. This compound is known for its reactivity and is commonly employed in the benzoylation of ethers and other compounds .

Scientific Research Applications

Benzoyl bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of benzoyl derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: this compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is employed in the synthesis of various medicinal compounds, including anti-inflammatory and analgesic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Benzoyl bromide is considered hazardous. It is toxic by inhalation and by skin absorption . It causes severe skin burns and eye damage . It is also combustible .

Future Directions

Benzoyl bromide has potential applications in the synthesis of lead-free double perovskite Cs₃Bi₂Br9 nanocrystals . It also has potential in the development of novel catalytic methods for nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl bromide can be synthesized through the bromination of benzoyl chloride. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{COBr} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of benzoyl chloride using bromine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the careful addition of bromine to benzoyl chloride, followed by purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Benzoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound can react with nucleophiles to form benzoyl derivatives. For example, it reacts with alcohols to form esters and with amines to form amides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and hydrogen bromide.

    Reduction: this compound can be reduced to benzaldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Catalysts: Iron or aluminum bromide is often used as a catalyst in the bromination process.

    Solvents: Reactions involving this compound are typically carried out in organic solvents such as dichloromethane or carbon tetrachloride.

Major Products:

Comparison with Similar Compounds

Benzoyl bromide can be compared with other similar compounds, such as:

    Benzoyl Chloride: Both this compound and benzoyl chloride are acylating agents, but this compound is more reactive due to the presence of the bromine atom.

    Benzyl Bromide: While this compound contains a carbonyl group, benzyl bromide has a bromomethyl group attached to the benzene ring. Benzyl bromide is primarily used for introducing benzyl groups in organic synthesis.

    Benzoyl Fluoride: Similar to this compound, benzoyl fluoride is used as an acylating agent, but it is less reactive due to the presence of the fluorine atom.

These compounds share similar reactivity patterns but differ in their specific applications and reactivity levels .

Properties

IUPAC Name

benzoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIHMSVIAGNIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060677
Record name Benzoyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-32-6
Record name Benzoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl bromide
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Record name Benzoyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZOYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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